molecular formula C17H15N3O2 B098553 3,6-Diacetamidoacridine CAS No. 15724-70-6

3,6-Diacetamidoacridine

Cat. No.: B098553
CAS No.: 15724-70-6
M. Wt: 293.32 g/mol
InChI Key: IPBVFYCAVIISQF-UHFFFAOYSA-N
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Description

3,6-Diacetamidoacridine is a chemical compound with the molecular formula C17H15N3O2. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmacology, material science, and photophysics. Acridine derivatives, including this compound, have been extensively studied for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Diacetamidoacridine can be synthesized through the acetylation of 3,6-diaminoacridine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the amino groups at the 3 and 6 positions of the acridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diacetamidoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Diacetamidoacridine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.

    Medicine: Investigated for its potential therapeutic properties in the treatment of cancer, Alzheimer’s disease, and bacterial infections.

    Industry: Utilized in the development of fluorescent probes and materials for photophysical applications.

Mechanism of Action

The mechanism of action of 3,6-Diacetamidoacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes involved in DNA replication and transcription. The compound’s interaction with DNA can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Additionally, this compound may interact with other molecular targets and pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison: 3,6-Diacetamidoacridine is unique due to its specific acetylated amino groups at the 3 and 6 positions, which confer distinct chemical and biological properties. Unlike acriflavine and proflavine, which are primarily used for their antibacterial effects, this compound has shown potential in cancer therapy due to its ability to intercalate into DNA and inhibit cancer cell proliferation. Amsacrine, while also used in cancer treatment, differs in its structure and specific mechanism of action .

Properties

IUPAC Name

N-(6-acetamidoacridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10(21)18-14-5-3-12-7-13-4-6-15(19-11(2)22)9-17(13)20-16(12)8-14/h3-9H,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVFYCAVIISQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166233
Record name N,N'-Acridine-3,6-diyldi(acetamide)
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Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15724-70-6
Record name N,N′-3,6-Acridinediylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15724-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diacetamidoacridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Diacetamidoacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7218
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Acridine-3,6-diyldi(acetamide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-acridine-3,6-diyldi(acetamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.184
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Record name 3,6-DIACETAMIDOACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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